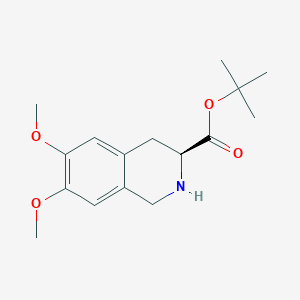

(S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert butyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

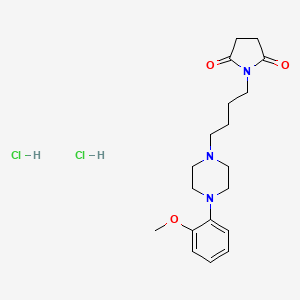

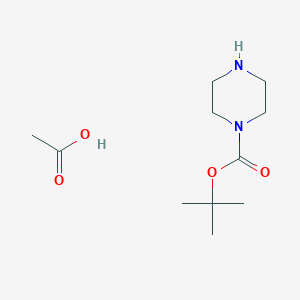

The compound “(S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert butyl ester” is an ester. Esters are organic compounds derived from carboxylic acids and alcohols . They are characterized by a carbonyl group adjacent to an ether group .

Synthesis Analysis

The synthesis of tert-butyl esters like this compound can be achieved through various methods. One such method is the Steglich Esterification, which is a mild reaction allowing the conversion of sterically demanding and acid labile substrates . Another method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .Molecular Structure Analysis

The molecular structure of this compound, like other esters, includes a carbonyl group adjacent to an ether group . The tert-butyl group attached to the ester contributes to the overall structure of the compound .Chemical Reactions Analysis

Esters, including this compound, can undergo various chemical reactions. For instance, they can be selectively transesterified over other esters such as simple, α-keto esters or γ-keto esters . The transesterification of β-keto esters most likely proceeds via an enol intermediate .Physical And Chemical Properties Analysis

Esters are polar molecules but do not engage in hydrogen bonding with each other, resulting in considerably lower boiling points than their isomeric carboxylic acids counterparts . They can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .科学的研究の応用

Gas Separation Applications

The compound can be used in the production of aromatic polyimide membranes with tert-butyl and carboxylic side groups. These membranes are used for gas separation applications . The presence of carboxylic groups in these copolymers allows their chemical crosslinking by reaction with 1,4-butanediol .

Transesterification of β-keto esters

The compound can be used in the transesterification of β-keto esters. This process is important in the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production .

Biodiesel Production

The transesterification of β-keto esters has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel .

Peptide Chemistry

The compound can be used in peptide chemistry. The method developed is suitable for the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .

5. Synthesis of Pharmaceuticals and Organic Materials This compound can provide general guidelines in multiple areas such as biodiesel production, peptide chemistry, and synthesis of pharmaceuticals and organic materials .

6. Sustainable Synthesis of Tertiary Butyl Esters A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems. The resultant flow process was more efficient, versatile and sustainable compared to the batch .

将来の方向性

特性

IUPAC Name |

tert-butyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(18)12-6-10-7-13(19-4)14(20-5)8-11(10)9-17-12/h7-8,12,17H,6,9H2,1-5H3/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPJLGNGNOQHCF-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC2=CC(=C(C=C2CN1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CC2=CC(=C(C=C2CN1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert butyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)